ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate
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Overview
Description
Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate is an organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a carbamate group
Preparation Methods
The synthesis of ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl pyrazole intermediate, which is then reacted with ethyl chloroformate to form the carbamate derivative. The reaction conditions often involve the use of bases such as triethylamine and solvents like dichloromethane to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.
Substitution: The hydroxyl group in the hydroxyethyl side chain can undergo nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors in biological systems, leading to various biological effects. The carbamate group can also undergo hydrolysis to release active intermediates that further interact with molecular pathways.
Comparison with Similar Compounds
Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate can be compared with other similar compounds such as:
Ethyl furan-2-carboxylate: Similar furan ring but lacks the pyrazole and hydroxyethyl groups.
5-(Hydroxymethyl)-2-furaldehyde: Contains a furan ring with a hydroxymethyl group but lacks the pyrazole and carbamate groups.
2-Furancarboxaldehyde, 5-methyl-: Features a furan ring with a methyl group but lacks the pyrazole and carbamate groups.
Properties
IUPAC Name |
ethyl N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-2-18-12(17)13-11-8-9(10-4-3-7-19-10)14-15(11)5-6-16/h3-4,7-8,16H,2,5-6H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBRJNFTLRWWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1CCO)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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